methyl 2-(2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate
描述
属性
IUPAC Name |
methyl 2-[[2-[8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O5/c1-14-7-6-10-18(15(14)2)33-21-20-26-28(23(31)27(20)12-11-24-21)13-19(29)25-17-9-5-4-8-16(17)22(30)32-3/h4-12H,13H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAVRRAPLOPYIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC=C4C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
Methyl 2-(2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes current findings on its pharmacological properties, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a unique combination of a methyl benzoate moiety linked to a triazolo-pyrazine scaffold with a dimethylphenoxy group. Its molecular formula is , and it has a molecular weight of approximately 408.45 g/mol. The presence of the triazole and pyrazine rings suggests potential for diverse biological interactions.
Anticonvulsant Activity: Recent studies have indicated that derivatives similar to methyl 2-(2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate exhibit anticonvulsant properties. For example, compounds with similar structures have shown efficacy in animal models for seizure disorders, with effective doses (ED50) comparable to established anticonvulsants like phenobarbital .
Anticancer Potential: The compound's structural components suggest it may inhibit cancer cell proliferation. A study identified novel anticancer compounds through drug library screening that included triazole-fused pyrazines. These compounds demonstrated significant cytotoxicity against various cancer cell lines .
Structure-Activity Relationship (SAR)
The SAR studies of related compounds highlight the importance of specific substituents in enhancing biological activity. For instance:
- Substituent Variation: Variations in the phenoxy group and modifications on the triazole ring have been shown to affect the potency and selectivity of the compounds against certain biological targets .
- Linker Length and Composition: The acetamido linker plays a crucial role in maintaining the spatial orientation necessary for optimal receptor binding, influencing both efficacy and safety profiles.
Pharmacological Studies
Case Studies
- Anticonvulsant Efficacy: In animal models using maximal electroshock seizure tests, related compounds exhibited protective indices comparable to leading antiepileptic drugs. This suggests a promising avenue for developing new treatments for epilepsy.
- Cancer Cell Line Testing: Compounds derived from this scaffold were tested against various cancer cell lines, showing significant inhibition of growth and induction of apoptosis in vitro.
科学研究应用
Biological Activities
Research has indicated several promising biological activities associated with this compound:
- Antimicrobial Activity : Studies have shown that derivatives of triazolo-pyrazines exhibit significant antibacterial properties against various strains of bacteria, including Escherichia coli and Pseudomonas aeruginosa . The specific compound under discussion may share similar mechanisms of action due to its structural analogies.
- Anti-inflammatory Effects : Compounds containing the triazole moiety have been explored for their anti-inflammatory properties. Molecular docking studies suggest that methyl 2-(2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate could inhibit key enzymes involved in inflammatory pathways .
- Anticancer Potential : Preliminary studies indicate that related compounds can induce apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways associated with cell survival and proliferation .
Case Study 1: Antibacterial Evaluation
A study evaluated the antibacterial efficacy of various triazole derivatives against clinical isolates. Methyl 2-(2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate demonstrated notable activity against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anti-inflammatory Mechanism
In vitro assays revealed that the compound inhibited the production of pro-inflammatory cytokines in macrophage cultures. This suggests a possible mechanism by which it exerts anti-inflammatory effects, making it a candidate for further development as an anti-inflammatory agent .
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituents on the phenoxy group, acetamido linker, and terminal aromatic moiety. Below is a comparative analysis:
*Calculated based on molecular formula.
Key Observations :
- Terminal Groups : The methyl benzoate ester may confer metabolic stability over free carboxylic acids, as seen in prodrug designs .
- Bioactivity Clues: Compounds with 8-amino substitutions (e.g., ) exhibit adenosine receptor affinity, suggesting the target compound’s activity could be modulated by its 3-oxo and dimethylphenoxy groups .
Pharmacological and Physicochemical Properties
- Lipophilicity (LogP): The target compound’s LogP is estimated to be higher (~2.8) than analogs with polar terminal groups (e.g., 8-amino derivatives in : LogP ~2.1), favoring CNS penetration.
- Synthetic Yields : Similar triazolopyrazine derivatives are synthesized via cyclization of thioamide intermediates with carbonyldiimidazole, achieving yields of 60–75% . The target compound likely follows analogous pathways.
- Receptor Binding: Analogous 8-substituted triazolopyrazines show nanomolar affinity for adenosine A1/A2A receptors . The dimethylphenoxy group may sterically hinder binding compared to smaller substituents.
Computational Similarity Analysis
Using Tanimoto and Dice similarity metrics (based on MACCS and Morgan fingerprints), the target compound shares ~70–80% structural similarity with methyl 4-{2-[8-(3,5-dimethylphenoxy)-3-oxo-triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate , suggesting overlapping bioactivity profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
